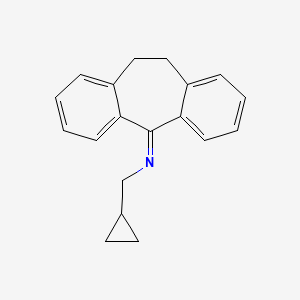
Cyperquat
Vue d'ensemble
Description
Le 1-méthyl-4-phénylpyridinium (MPP+) est une molécule organique chargée positivement de formule chimique C₁₂H₁₂N⁺. C'est une neurotoxine qui interfère avec la phosphorylation oxydative dans les mitochondries en inhibant le complexe I, ce qui conduit à l'épuisement de l'adénosine triphosphate (ATP) et à la mort cellulaire éventuelle . Le MPP+ est un métabolite toxique du composé 1-méthyl-4-phényl-1,2,3,6-tétrahydropyridine (MPTP), qui est converti en MPP+ par l'enzyme monoamine oxydase B (MAO-B) dans le cerveau . Ce composé a été largement étudié en raison de sa capacité à induire des symptômes similaires à la maladie de Parkinson chez les primates en tuant les neurones producteurs de dopamine dans la substance noire .
Méthodes De Préparation
La synthèse du MPP+ implique la méthylation de la 4-phénylpyridine. Une méthode courante est la réaction de la 4-phénylpyridine avec l'iodure de méthyle en présence d'une base comme l'hydroxyde de sodium. La réaction se déroule comme suit :
C11H9N+CH3I→C12H12N++I−
Dans les milieux industriels, la production de MPP+ peut impliquer des méthodes plus efficaces et évolutives, mais la réaction fondamentale reste similaire. Le composé est généralement isolé sous forme de son sel de chlorure pour faciliter sa manipulation et son stockage {_svg_4}.
Analyse Des Réactions Chimiques
Le MPP+ subit plusieurs types de réactions chimiques, notamment :
Oxydation : Le MPP+ peut être oxydé pour former divers sous-produits, bien que cette réaction soit moins courante dans les systèmes biologiques.
Réduction : Le MPP+ est relativement stable et ne subit pas facilement de réduction dans des conditions normales.
Substitution : Le MPP+ peut participer à des réactions de substitution nucléophile, en particulier avec des nucléophiles qui peuvent attaquer l'atome d'azote chargé positivement.
Les réactifs et les conditions courants utilisés dans ces réactions comprennent les bases fortes pour la déprotonation et les nucléophiles pour les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés .
Applications de recherche scientifique
Le MPP+ a plusieurs applications de recherche scientifique, en particulier dans l'étude de la maladie de Parkinson. Il est utilisé pour créer des modèles animaux de la maladie de Parkinson en induisant une neurotoxicité dans les neurones dopaminergiques. Cela permet aux chercheurs d'étudier les mécanismes de la neurodégénérescence et de tester les interventions thérapeutiques potentielles .
Outre son utilisation dans la recherche sur la maladie de Parkinson, le MPP+ est également utilisé dans les études sur la fonction mitochondriale et le stress oxydatif. En inhibant le complexe I de la chaîne de transport des électrons mitochondriale, le MPP+ fournit un outil pour enquêter sur le rôle des mitochondries dans la production d'énergie cellulaire et l'apoptose .
Mécanisme d'action
Le MPP+ exerce ses effets en ciblant sélectivement les neurones dopaminergiques dans la substance noire. Il est absorbé par le transporteur de dopamine dans ces neurones, où il s'accumule dans les mitochondries. Une fois à l'intérieur des mitochondries, le MPP+ inhibe le complexe I de la chaîne de transport des électrons, ce qui conduit à une diminution de la production d'ATP et à une augmentation de la production d'espèces réactives de l'oxygène (ROS) . Cela entraîne un stress oxydatif, un dysfonctionnement mitochondrial et, finalement, la mort cellulaire .
Applications De Recherche Scientifique
MPP+ has several scientific research applications, particularly in the study of Parkinson’s disease. It is used to create animal models of Parkinson’s disease by inducing neurotoxicity in dopaminergic neurons. This allows researchers to study the mechanisms of neurodegeneration and test potential therapeutic interventions .
In addition to its use in Parkinson’s disease research, MPP+ is also used in studies of mitochondrial function and oxidative stress. By inhibiting complex I of the mitochondrial electron transport chain, MPP+ provides a tool for investigating the role of mitochondria in cellular energy production and apoptosis .
Mécanisme D'action
MPP+ exerts its effects by selectively targeting dopaminergic neurons in the substantia nigra. It is taken up by the dopamine transporter into these neurons, where it accumulates in the mitochondria. Once inside the mitochondria, MPP+ inhibits complex I of the electron transport chain, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS) production . This results in oxidative stress, mitochondrial dysfunction, and ultimately, cell death .
Comparaison Avec Des Composés Similaires
Le MPP+ est structurellement similaire à d'autres composés neurotoxiques tels que le paraquat et la salsolinol. Le paraquat, comme le MPP+, est une molécule chargée positivement qui peut induire un stress oxydatif et un dysfonctionnement mitochondrial. Le paraquat est principalement utilisé comme herbicide et a un mécanisme d'action différent .
La salsolinol est un autre composé qui a été étudié pour ses effets neurotoxiques. C'est un dérivé de la dopamine qui a été proposé comme un contributeur potentiel à la maladie de Parkinson. Contrairement au MPP+, la salsolinol n'est pas absorbée par le transporteur de dopamine et ne cible pas spécifiquement les neurones dopaminergiques .
Composés similaires
- Paraquat
- Salsolinol
- MPTP (1-méthyl-4-phényl-1,2,3,6-tétrahydropyridine)
Ces composés partagent certaines similitudes structurelles avec le MPP+ mais diffèrent dans leurs mécanismes d'action et leurs applications spécifiques .
Propriétés
IUPAC Name |
1-methyl-4-phenylpyridin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N/c1-13-9-7-12(8-10-13)11-5-3-2-4-6-11/h2-10H,1H3/q+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMGYKKMPNATWHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=C(C=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
39794-99-5 (chloride) | |
| Record name | Cyperquat [ANSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0048134754 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4058106 | |
| Record name | Cyperquat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4058106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
48134-75-4 | |
| Record name | 1-Methyl-4-phenylpyridinium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=48134-75-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyperquat [ANSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0048134754 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyperquat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4058106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CYPERQUAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R865A5OY8J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


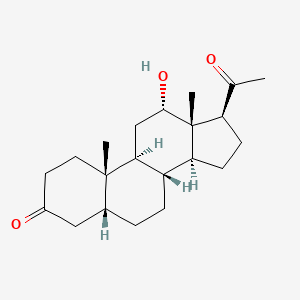
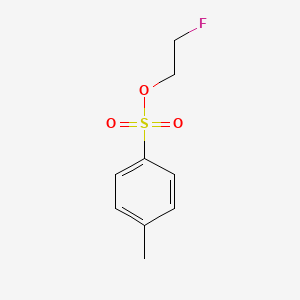

![1-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylsulfanylpyrimidin-2-one](/img/structure/B1210357.png)

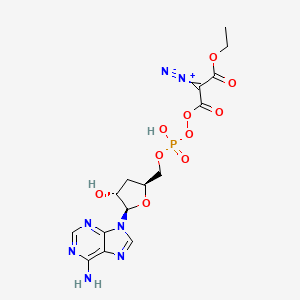
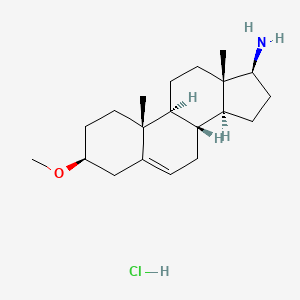
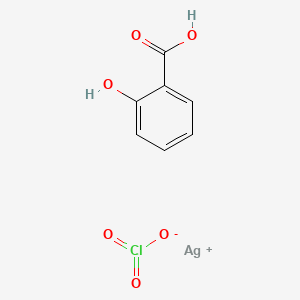


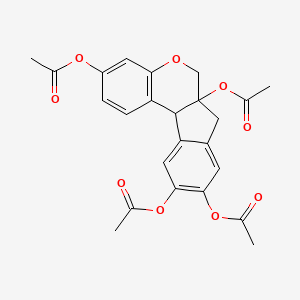

![2-Amino-3-phenylpropan-1-ol;2-[2-[1-(4-chlorophenyl)-1-phenylethoxy]ethyl]-1-methylpyrrolidine](/img/structure/B1210372.png)
